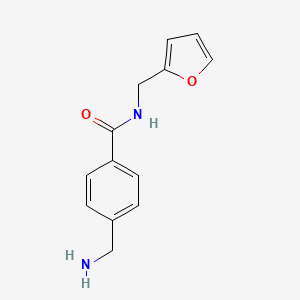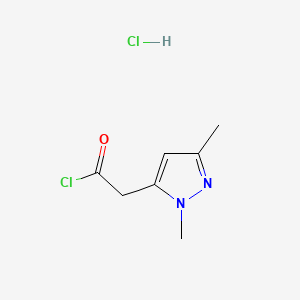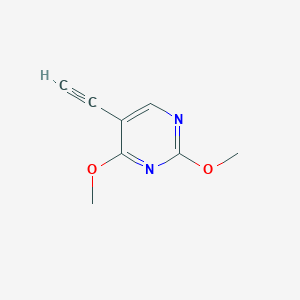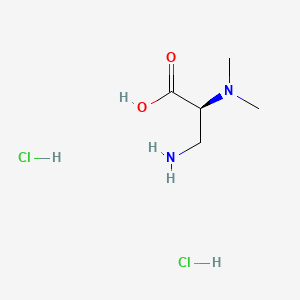
(2S)-3-amino-2-(dimethylamino)propanoicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2. It is a derivative of amino acids and is known for its unique properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride typically involves the reaction of (S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-amino-3-(dimethylamino)propanoic acid
- (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrate hydrochloride
Uniqueness
(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Propriétés
Formule moléculaire |
C5H14Cl2N2O2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
(2S)-3-amino-2-(dimethylamino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-7(2)4(3-6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1 |
Clé InChI |
WYIDQUNSQNODLQ-FHNDMYTFSA-N |
SMILES isomérique |
CN(C)[C@@H](CN)C(=O)O.Cl.Cl |
SMILES canonique |
CN(C)C(CN)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


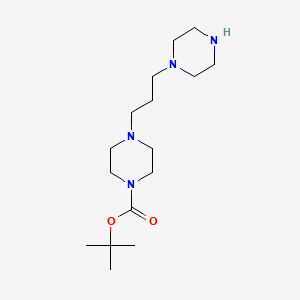
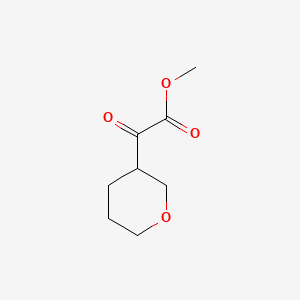
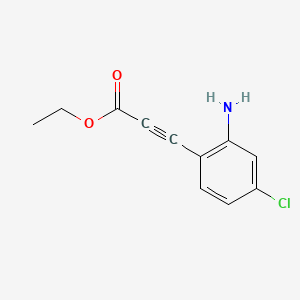
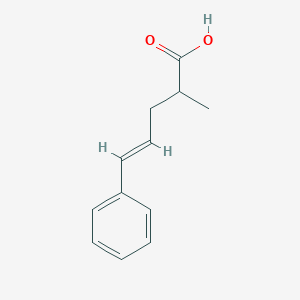
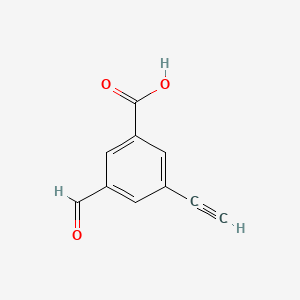
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
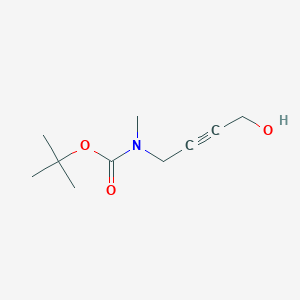
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)

![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
